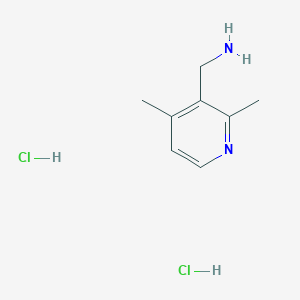

4-(3-氨基丙氧基)吡啶

描述

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2. It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel .

Synthesis Analysis

Aminopyridines can be synthesized through various methods. For instance, a new and facile synthesis of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine, a medicinally privileged structure, has been achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .Molecular Structure Analysis

Aminopyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Aminopyridines can undergo various chemical reactions. For example, the first inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions .Physical And Chemical Properties Analysis

Pyridine is a valuable nitrogen-based heterocyclic compound. It acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .科学研究应用

骨吸收标记物

Colwell、Russell 和 Eastell (1993) 的研究重点是分析尿液中胶原的 3-羟基吡啶交联物,它们是骨吸收的特异性生化标记物。该研究旨在改进检测性能并优化临床研究的样本收集。他们的研究结果有助于理解骨代谢以及在诊断和监测骨疾病中的潜在临床应用Colwell、Russell 和 Eastell,1993。

量子计算和光谱研究

Siddiqui 和 Javed (2021) 通过密度泛函理论 (DFT) 和光谱探索了 4-氨基吡啶(一种与 4-(3-氨基丙氧基)吡啶密切相关的化合物)的量子化学性质。他们的研究提供了对吡啶衍生物的电子结构、反应性和潜在生物活性的见解,突出了它们在药物设计和材料科学中的重要性Siddiqui 和 Javed,2021。

腐蚀抑制

Ansari、Quraishi 和 Singh (2015) 研究了吡啶衍生物在盐酸中对软钢的缓蚀作用。他们的研究结果证明了这些化合物在保护金属免受腐蚀方面的潜力,这对于工业应用至关重要,尤其是在酸性环境中Ansari、Quraishi 和 Singh,2015。

镧系簇的磁性和光学性质

Alexandropoulos 等人(2011 年)展示了使用 2-(羟甲基)吡啶合成一类新的九核镧系簇,展示了双重磁性和光学性质。这项研究强调了吡啶衍生物在开发具有新功能的材料方面的潜力,这些材料可用于磁存储和光致发光Alexandropoulos 等人,2011。

电化学研究

Sakura 和 Fujimoto (1981) 研究了吡啶啉(一种胶原的交联氨基酸)的电化学行为。他们研究了吡啶啉和相关化合物的极谱氧化和还原电位,有助于理解胶原交联物的电化学性质。这项研究对胶原稳定性和降解的研究具有重要意义Sakura 和 Fujimoto,1981。

作用机制

Target of Action

It is known that aminopyridines, a class of compounds to which 4-(3-aminopropyloxy)pyridine belongs, often target voltage-gated potassium channels . These channels play a crucial role in the repolarization of the cell membrane after action potentials, thereby influencing the excitability of neurons.

Mode of Action

Aminopyridines typically act by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . This results in enhanced signal transmission across synapses.

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (aki)

Pharmacokinetics

Aminopyridines are generally known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

The blockage of voltage-gated potassium channels by aminopyridines can lead to prolonged action potentials and increased neurotransmitter release, potentially enhancing signal transmission across synapses .

Action Environment

The production and use of similar compounds, such as 2-aminopyridine, may result in their release to the environment through various waste streams .

安全和危害

属性

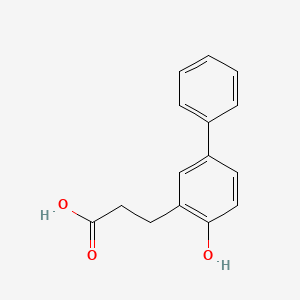

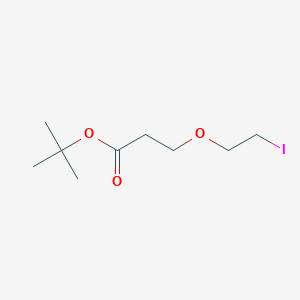

IUPAC Name |

3-pyridin-4-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZWZGHUDMCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)